Phytonadiol
Overview
Description
Vitamin K hydroquinone is a reduced form of vitamin K, which plays a crucial role in the biological process of blood coagulation. It is a fat-soluble vitamin that is essential for the post-translational modification of certain proteins required for blood clotting. Vitamin K hydroquinone functions as a cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the carboxylation of glutamic acid residues in vitamin K-dependent proteins .
Mechanism of Action
Mode of Action
Phytonadiol interacts with its targets in the liver to stimulate the synthesis of clotting factors. This interaction results in an increase in the coagulation factors, which are essential for blood clotting .
Biochemical Pathways
This compound affects the biochemical pathway responsible for the synthesis of clotting factors in the liver. The compound promotes the synthesis of these factors, which are crucial for the coagulation process. The downstream effects include the prevention of bleeding disorders and the promotion of normal blood clotting .
Pharmacokinetics
The ADME properties of this compound are as follows :
Result of Action
The molecular effect of this compound’s action is the increased synthesis of clotting factors in the liver. On a cellular level, this results in an enhanced ability of the blood to clot, preventing excessive bleeding and promoting wound healing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, gut microbiota, and the presence of certain medications can affect the absorption and effectiveness of this compound
Biochemical Analysis
Biochemical Properties
Phytonadiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This interaction is essential for the conversion of phytoene to lycopene, a critical step in the carotenoid biosynthesis pathway. Additionally, this compound has been shown to interact with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and thereby protecting cells from oxidative damage .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In plant cells, it has been observed to influence cell signaling pathways, particularly those related to stress responses and growth regulation. This compound modulates the expression of genes involved in these pathways, leading to enhanced stress tolerance and improved growth under adverse conditions. In animal cells, this compound has been shown to affect cellular metabolism by increasing the activity of key metabolic enzymes, thereby promoting efficient energy utilization and reducing the accumulation of metabolic byproducts .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes such as phytoene desaturase, inhibiting their activity and thereby regulating the biosynthesis of carotenoids. Additionally, this compound acts as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cellular components. This antioxidant activity is mediated through its interaction with proteins like superoxide dismutase and catalase, enhancing their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been associated with sustained activation of stress response pathways and enhanced cellular resilience. In in vivo studies, the temporal effects of this compound have been linked to its gradual accumulation in tissues, leading to prolonged antioxidant activity and improved stress tolerance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic efficiency and promote stress tolerance without causing any adverse effects. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Studies have identified a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxicity. Therefore, careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the carotenoid biosynthesis pathway and the oxidative stress response pathway. In the carotenoid biosynthesis pathway, this compound acts as a substrate for phytoene desaturase, facilitating the conversion of phytoene to lycopene. In the oxidative stress response pathway, this compound enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing the levels of reactive oxygen species and protecting cells from oxidative damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In plant cells, this compound is transported via the xylem and phloem, facilitating its distribution to various tissues. In animal cells, this compound is transported through the bloodstream and distributed to different organs, where it accumulates and exerts its effects. The transport and distribution of this compound are influenced by its interactions with specific transporters and binding proteins, which regulate its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. In plant cells, this compound is primarily localized in the chloroplasts, where it participates in the biosynthesis of carotenoids. In animal cells, this compound is localized in the mitochondria and cytoplasm, where it exerts its antioxidant effects. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitamin K hydroquinone can be synthesized through the reduction of vitamin K quinone. This reduction is typically achieved using reducing agents such as sodium borohydride or zinc in acidic conditions. The reaction involves the addition of hydrogen atoms to the quinone structure, converting it into the hydroquinone form .
Industrial Production Methods: In industrial settings, the production of vitamin K hydroquinone involves large-scale reduction processes. The use of catalytic hydrogenation is common, where hydrogen gas is used in the presence of a catalyst such as palladium on carbon to reduce vitamin K quinone to vitamin K hydroquinone. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Vitamin K hydroquinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Vitamin K hydroquinone can be oxidized back to vitamin K quinone using oxidizing agents such as ferric chloride or potassium ferricyanide.
Reduction: As mentioned earlier, vitamin K quinone can be reduced to vitamin K hydroquinone using reducing agents like sodium borohydride or zinc.
Major Products Formed:
Oxidation: The major product formed is vitamin K quinone.
Reduction: The major product formed is vitamin K hydroquinone.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Vitamin K hydroquinone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study redox reactions and electron transfer processes.
Biology: It plays a vital role in the study of blood coagulation mechanisms and the function of vitamin K-dependent proteins.
Medicine: Vitamin K hydroquinone is used in the treatment of vitamin K deficiency and related bleeding disorders. It is also being researched for its potential role in preventing osteoporosis and cardiovascular diseases.
Comparison with Similar Compounds
Vitamin K hydroquinone is part of the vitamin K family, which includes several similar compounds:
Vitamin K1 (Phylloquinone): Found in green leafy vegetables and is involved in photosynthesis.
Vitamin K2 (Menaquinone): Produced by bacteria and found in fermented foods. It has several subtypes, including menaquinone-4 and menaquinone-7.
Vitamin K3 (Menadione): A synthetic form of vitamin K used in animal feed and some supplements.
Uniqueness: Vitamin K hydroquinone is unique in its role as the active cofactor for gamma-glutamyl carboxylase, which is essential for the carboxylation of vitamin K-dependent proteins. This distinguishes it from other forms of vitamin K, which must be converted to the hydroquinone form to exert their biological effects .
Properties
IUPAC Name |
2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24,32-33H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFJIHPUGZHTHL-NKFFZRIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409306 | |
Record name | Phytonadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phylloquinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004198 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
572-96-3 | |
Record name | Dihydrovitamin K1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=572-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phytonadiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phytonadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-[R*,R*-(E)]]-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHYTONADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8GP21P496 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Phylloquinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004198 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.